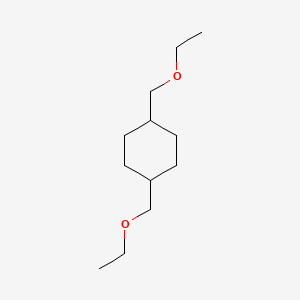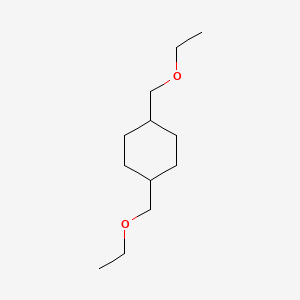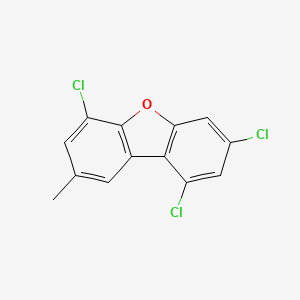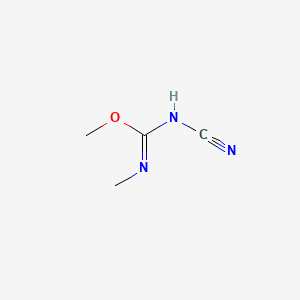
1-Cyano-2,3-dimethylisourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-2,3-dimethylisourea, also known as carbamimidic acid, N-cyano-N’-methyl-, methyl ester, is a chemical compound with the molecular formula C₄H₇N₃O and a molecular weight of 113.12 g/mol . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and technical products .
Métodos De Preparación
The synthesis of 1-Cyano-2,3-dimethylisourea can be achieved through various methods. One common approach involves the reaction of different amines with methyl cyanoacetate without solvent at room temperature . Another method includes stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature . These methods are versatile and economical, making them suitable for industrial production.
Análisis De Reacciones Químicas
1-Cyano-2,3-dimethylisourea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the formation of various substituted products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Condensation Reactions: The active hydrogen on C-2 allows for condensation reactions with bidentate reagents.
Common reagents used in these reactions include potassium hydroxide, carbon disulfide, and 1,2-dibromoethane . Major products formed from these reactions include cyanoacetamide derivatives and heterocyclic compounds .
Aplicaciones Científicas De Investigación
1-Cyano-2,3-dimethylisourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of agrochemicals and technical products.
Mecanismo De Acción
The mechanism of action of 1-Cyano-2,3-dimethylisourea involves its reactivity with nucleophiles and electrophiles. The compound’s cyano group (CN) and methyl ester group (COOCH₃) play crucial roles in its chemical behavior. The cyano group acts as an electrophile, while the methyl ester group can participate in nucleophilic substitution reactions . These interactions lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Cyano-2,3-dimethylisourea can be compared with other similar compounds, such as:
N-Cyanoacetamides: These compounds have similar reactivity and are used in the synthesis of heterocyclic compounds.
Cyanamides: These compounds also contain a cyano group and are used in various synthetic applications.
The uniqueness of this compound lies in its specific molecular structure, which allows for a wide range of chemical reactions and applications in different fields.
Propiedades
Número CAS |
94134-02-8 |
|---|---|
Fórmula molecular |
C4H7N3O |
Peso molecular |
113.12 g/mol |
Nombre IUPAC |
methyl N-cyano-N'-methylcarbamimidate |
InChI |
InChI=1S/C4H7N3O/c1-6-4(8-2)7-3-5/h1-2H3,(H,6,7) |
Clave InChI |
CMIPWACBRYWGPN-UHFFFAOYSA-N |
SMILES canónico |
CN=C(NC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


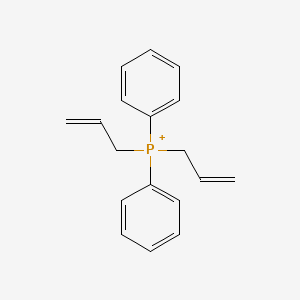
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)


